Propyl(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Propyl(1,3-thiazol-5-ylmethyl)amine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of thiazole derivatives, including Propyl(1,3-thiazol-5-ylmethyl)amine, often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Propyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole ring.
Uniqueness
Propyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propyl group and an amine group attached to the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C7H12N2S/c1-2-3-8-4-7-5-9-6-10-7/h5-6,8H,2-4H2,1H3 |
InChI Key |
WJEJWQHYJCWKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN=CS1 |
Origin of Product |
United States |
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